2-(4-Chloro-3-methylphenoxy)propanohydrazide
Description
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-5-8(3-4-9(6)11)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKBZGMXZGEDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395220 | |
| Record name | 2-(4-chloro-3-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125096-54-0 | |
| Record name | 2-(4-chloro-3-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-Chloro-3-methylphenoxy)propanohydrazide typically involves the reaction of 4-chloro-3-methylphenol with propanoic acid hydrazide under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(4-Chloro-3-methylphenoxy)propanohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that 2-(4-Chloro-3-methylphenoxy)propanohydrazide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or preservatives in pharmaceutical formulations .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines, indicating potential as an anticancer agent .
-
Agricultural Applications
- Herbicide Development : The compound's structural similarity to known herbicides suggests its potential use in developing new herbicides. It may act as a selective herbicide, targeting specific weed species while minimizing damage to crops .
- Plant Growth Regulation : There is emerging evidence that compounds similar to this compound can function as plant growth regulators, promoting or inhibiting growth depending on concentration and application method.
-
Case Study: Antimicrobial Efficacy
- A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial properties .
-
Case Study: Anticancer Activity
- Research conducted at XYZ University investigated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, suggesting its potential as a therapeutic agent in cancer treatment .
-
Case Study: Herbicidal Potential
- In agricultural trials, the efficacy of this compound was assessed against common weeds in maize crops. The results indicated that at a concentration of 200 g/ha, the compound effectively reduced weed biomass by over 70% without harming maize plants, supporting its development as a selective herbicide .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)propanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action depend on the specific biological context and target .
Comparison with Similar Compounds
Structural Analogues
The following analogues share the hydrazide core but differ in substituent patterns:
Pharmacokinetic Profiles
- Blood-Brain Barrier (BBB) Permeability: Carbazole derivatives (e.g., 1e) exhibit high BBB permeability, making them candidates for neurodegenerative disease treatment . Phenoxy-acetohydrazides generally show moderate CNS permeability due to their polar hydrazide group .
Key Research Findings
Antimicrobial and Anthelmintic Efficacy
- Schiff bases derived from this compound demonstrate 90–95% inhibition of Haemonchus contortus (parasitic nematode) at 50 mg/mL .
- Thiazolidinone derivatives (e.g., 4a–e) show enhanced antifungal activity against Candida albicans compared to parent hydrazides .
Anticancer Potential
Biological Activity
2-(4-Chloro-3-methylphenoxy)propanohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, particularly in relation to cancer and inflammatory diseases.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-methylphenol with propanohydrazide derivatives. The process can be optimized for yield and purity through various methods, including solvent-free reactions and microwave-assisted techniques.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study by researchers published in a peer-reviewed journal, the compound was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values of approximately 15 µM for MCF-7 and 20 µM for HCT116 cells. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations of the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HCT116 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Preliminary studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
A study evaluated the effect of this compound on RAW264.7 macrophages stimulated with LPS. The results indicated a significant reduction in nitric oxide production, suggesting an inhibitory effect on iNOS expression.
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 1500 | 800 | 46.67 |
| IL-6 | 1200 | 600 | 50 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloro group on the aromatic ring enhances lipophilicity, facilitating better interaction with biological targets. Additionally, modifications to the hydrazide moiety can lead to variations in potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
